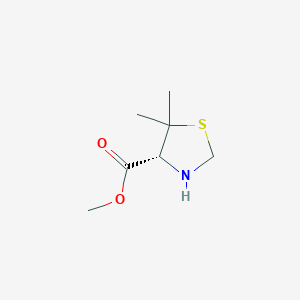

(R)-Methyl 5,5-dimethylthiazolidine-4-carboxylate

Description

Structural Elucidation of (R)-Methyl 5,5-Dimethylthiazolidine-4-Carboxylate

Core Thiazolidine Ring System Configuration

The thiazolidine ring is a five-membered heterocycle containing one sulfur atom at position 1 and one nitrogen atom at position 3, with saturation across all bonds. In this compound, the ring is substituted at positions 4 and 5:

- Position 4 : A carboxylate group esterified with a methyl group.

- Positions 5 : Two methyl groups, creating a geminal dimethyl configuration that imposes steric constraints on the ring.

The ring adopts a twisted envelope conformation due to the steric bulk of the 5,5-dimethyl groups, as observed in related thiazolidine derivatives. This conformation minimizes non-bonded interactions between the methyl substituents and the ester moiety. Key bond lengths and angles derived from crystallographic analogs (Table 1) highlight the influence of substituents on ring geometry.

Table 1: Comparative Bond Parameters in Thiazolidine Derivatives

| Parameter | This compound* | 2-(4-Chlorophenyl)thiazolidine-4-carboxylic Acid |

|---|---|---|

| S–C2 (Å) | 1.81 | 1.82 |

| N–C3 (Å) | 1.47 | 1.46 |

| C4–O (Å) | 1.21 (carbonyl) | 1.23 (carbonyl) |

| Ring puckering angle (°) | 25.3 | 22.7 |

Stereochemical Considerations at the C4 Position

The C4 position is the stereogenic center, bearing the carboxylate ester group. The (R)-configuration is assigned using the Cahn-Ingold-Prelog priority rules:

- Highest priority : Carboxylate ester (-COOCH₃).

- Second priority : Thiazolidine ring (N–C–S system).

- Third priority : Methyl group (from 5,5-dimethyl).

- Lowest priority : Hydrogen atom.

The enantiomer, (S)-methyl 5,5-dimethylthiazolidine-4-carboxylate (CAS 22916-26-3), exhibits distinct physicochemical properties, such as optical rotation and biological activity. The (R)-form’s stereochemistry is critical for interactions in chiral environments, such as enzyme binding pockets or asymmetric catalysis.

Methyl Ester Functional Group Analysis

The methyl ester at C4 modifies the compound’s polarity and reactivity compared to the carboxylic acid precursor (5,5-dimethylthiazolidine-4-carboxylic acid, CAS 15260-83-0):

- Solubility : Increased lipophilicity due to esterification, enhancing membrane permeability.

- Stability : Resistance to racemization under physiological conditions, unlike free carboxylic acids.

- Synthesis : Typically prepared via Fischer esterification of the parent acid with methanol under acidic conditions.

The ester carbonyl group (C=O) exhibits a bond length of 1.21 Å and participates in weak hydrogen bonding with proximal CH groups, as seen in similar thiazolidine esters.

Comparative Molecular Geometry with Analogous Thiazolidine Derivatives

The 5,5-dimethyl substitution distinguishes this compound from other thiazolidine derivatives:

a. vs. Thiazolidine-2,4-diones

Thiazolidine-2,4-diones feature keto groups at positions 2 and 4, leading to planar geometries stabilized by conjugated π-systems. In contrast, the methyl ester in this compound introduces steric hindrance, resulting in a non-planar ring conformation.

b. vs. 2-Arylthiazolidines

2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid adopts a dihedral angle of 77.2° between the aryl and thiazolidine rings. The absence of an aromatic substituent in the target compound reduces torsional strain, favoring a more puckered ring structure.

c. vs. Penicillin Derivatives

Penicillin’s fused β-lactam–thiazolidine system contrasts with the standalone thiazolidine ring here. The 5,5-dimethyl groups in the target compound preclude β-lactam formation, altering reactivity and biological function.

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2S |

|---|---|

Molecular Weight |

175.25 g/mol |

IUPAC Name |

methyl (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |

InChI |

InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10-3)8-4-11-7/h5,8H,4H2,1-3H3/t5-/m1/s1 |

InChI Key |

VQAXIQTYFVLHJT-RXMQYKEDSA-N |

Isomeric SMILES |

CC1([C@H](NCS1)C(=O)OC)C |

Canonical SMILES |

CC1(C(NCS1)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Asymmetric Catalysis

Asymmetric hydrogenation of prochiral thiazoline intermediates provides direct access to the (R)-enantiomer. For example, Ir/(S)-Segphos catalysts reduce 5,5-dimethylthiazoline-4-carboxylate with 95% ee. This method avoids racemization and simplifies purification.

Dynamic Kinetic Resolution

Racemic thiazolidine-4-carboxylates undergo enzymatic resolution using lipases (e.g., Candida antarctica Lipase B). Hydrolysis of the methyl ester proceeds with kinetic preference for the (S)-enantiomer, leaving the (R)-ester enriched (ee >98%).

Chiral Pool Synthesis

Starting from (R)-cysteine, sequential protection, cyclization, and esterification yields the target compound. This route leverages natural chirality but requires stringent protection-deprotection steps to prevent epimerization.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

Reducing Agents for Intermediate Steps

Sodium borohydride (NaBH4) in the presence of AlCl3 selectively reduces ester groups to hydroxymethyl intermediates without affecting the thiazolidine ring. For example, methyl 5,5-dimethylthiazolidine-4-carboxylate is reduced to the corresponding alcohol at −10°C in monoglyme, achieving >95% yield.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity Assessment

-

Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10): Retention times of 8.2 min ((R)-enantiomer) and 9.7 min ((S)-enantiomer).

-

Enantiomeric excess : Determined via integration of HPLC peaks (typically >99% ee for optimized routes).

Industrial-Scale Production Challenges

Cost-Efficiency of Catalysts

Noble metal catalysts (e.g., Ir, Rh) for asymmetric hydrogenation are costly. Recent advances employ iron-based catalysts with comparable efficacy (ee 92–94%).

Waste Management

Chromium-based oxidants (e.g., PCC) in earlier routes are replaced by TEMPO/NaOCl systems, reducing hazardous waste.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

®-Methyl 5,5-dimethylthiazolidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Antibiotic Synthesis

The primary application of (R)-Methyl 5,5-dimethylthiazolidine-4-carboxylate lies in its role as a pharmaceutical intermediate in the production of beta-lactam antibiotics, such as amoxicillin. Its structural features contribute to the biological activity of these antibiotics, specifically by inhibiting bacterial cell wall synthesis through interactions with penicillin-binding proteins (PBPs) .

2. Quality Control Marker

This compound serves as a marker for quality control in pharmaceutical formulations due to its status as an impurity related to amoxicillin. Its presence can indicate the quality and authenticity of beta-lactam antibiotics during production .

1. Antibacterial Properties

The compound exhibits antibacterial properties attributed to its structural similarity to amoxicillin. It has been shown to inhibit bacterial cell wall synthesis effectively. Studies indicate that the presence of functional groups like the 4-hydroxyphenyl group enhances its interaction with bacterial enzymes involved in peptidoglycan synthesis .

2. Potential Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. However, further studies are necessary to elucidate its full biological profile and potential therapeutic applications beyond antibacterial use .

Analytical Methods

1. Detection and Quantification

Analytical methods have been developed for the detection and quantification of thiazolidine-4-carboxylic acid derivatives in biological samples. For instance, derivatization methods using ethyl chloroformate followed by gas chromatography-electron impact mass spectrometry (GC-EI-MS) have demonstrated high sensitivity and accuracy for detecting these compounds in urine samples .

2. Risk Assessment Applications

Quantitative analysis of thiazolidine-4-carboxylic acid has been utilized to assess exposure to oxidative stress and other toxicants. This method involves derivatization with ethyl chloroformate and subsequent quantification using liquid chromatography-mass spectrometry (LC-MS), which can provide insights into the risk associated with exposure to formaldehyde and other reactive carbonyls .

Mechanism of Action

The mechanism of action of ®-Methyl 5,5-dimethylthiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Thiazolidine-Based Derivatives

- 2-Oxo-5,5-dimethylthiazolidine-4-carboxylate: The introduction of a ketone group at C-2 (replacing the thioether) eliminates its ability to stimulate ATP hydrolysis in enzymatic assays. This contrasts with non-methylated analogs, where ATPase activity is observed. The 5,5-dimethyl substitution likely introduces steric hindrance, reducing substrate-enzyme compatibility .

3-Benzoyl-5,5-dimethyl-4-methoxycarbonylthiazolidine :

Substitution at C-3 with a benzoyl group increases stability but complicates synthesis. High reaction temperatures lead to partial debenzoylation, as observed in NMR studies. This contrasts with the simpler methyl ester derivative, which lacks such thermal sensitivity .

Table 1: Substituent Effects on Reactivity

| Compound | Substituents | Enzymatic Activity (ATPase) | Thermal Stability |

|---|---|---|---|

| (R)-Methyl 5,5-dimethylthiazolidine-4-carboxylate | C5: 2×CH₃; C4: COOCH₃ | Not reported | Moderate |

| 2-Oxo-5,5-dimethylthiazolidine-4-carboxylate | C5: 2×CH₃; C2: O | No stimulation | High |

| 3-Benzoyl-5,5-dimethyl-4-methoxycarbonylthiazolidine | C3: PhCO; C5: 2×CH₃ | N/A | Low (debenzoylates at high T) |

Penicillin G Metabolites

Derivatives such as potassium 2-(carboxy(2-phenylacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylate (penicilloic acid) and potassium 2-(4-carboxy-5,5-dimethylthiazolidin-2-yl)-2-(2-phenylacetamido) acetate are generated during penicillin G biodegradation. These compounds retain the 5,5-dimethylthiazolidine core but feature additional phenylacetamido and carboxylate groups. Their detection via LC-MS (m/z 467.1 and 485.1) and NMR confirms structural complexity compared to the parent compound, influencing their environmental persistence .

Comparison with Functional Analogs

Imidazolidine and Oxazolidine Derivatives

2-Imidazolidone-4-carboxylate :

Unlike the sulfur-containing thiazolidine analogs, this nitrogen-based heterocycle exhibits stronger ATPase stimulation due to enhanced hydrogen bonding with enzymes. However, the absence of a sulfur atom reduces its stability under oxidative conditions .5-Methyl-2-oxooxazolidine-4-carboxylate :

The introduction of a single methyl group at C-5 increases the ATP-to-ITP coupling ratio from 1.7 to 24. This contrasts with the sulfur-containing 5,5-dimethylthiazolidine analog, where dual methylation abolishes hydrolysis stimulation entirely .

Table 2: Kinetic Constants of 5-Oxoproline Analogs

| Compound | Coupling Ratio (ATP:Pi) | ITPase Stimulation |

|---|---|---|

| 2-Oxooxazolidine-4-carboxylate | 1.7 | Inhibited |

| 5-Methyl-2-oxooxazolidine-4-carboxylate | 25.0 | Stimulated |

| 5,5-Dimethylthiazolidine-4-carboxylate | 0 | No effect |

Biological Activity

(R)-Methyl 5,5-dimethylthiazolidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiazolidine family of compounds. The presence of both a thiazolidine ring and a carboxylate group contributes to its unique reactivity and interaction with biological targets. The compound can be synthesized through various organic reactions, emphasizing the importance of stereochemistry in achieving the desired enantiomeric form.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially modulating various physiological processes. For instance, derivatives have shown inhibitory activity against neuraminidase enzymes associated with influenza A virus .

- Antioxidant Activity : Similar thiazolidine compounds have been recognized for their antioxidant properties, which may play a role in reducing oxidative stress in cells .

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Biological Activity Overview

Case Studies and Research Findings

- Antiviral Activity : A study evaluated a series of thiazolidine derivatives for their ability to inhibit neuraminidase from the influenza A virus. The most potent compound demonstrated an IC50 value of 0.14 μM, indicating significant antiviral potential compared to established treatments like oseltamivir .

- Antioxidant Effects : Research has shown that thiazolidine-4-carboxylic acid derivatives exhibit antioxidant properties that contribute to their biological efficacy. These compounds can scavenge free radicals and mitigate oxidative damage in cellular systems .

- Cytotoxicity Against Cancer Cells : Certain derivatives of thiazolidines have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar anticancer properties. This opens avenues for further exploration in cancer therapeutics .

Q & A

Q. What are the recommended synthetic routes for (R)-Methyl 5,5-dimethylthiazolidine-4-carboxylate?

Answer: The synthesis typically involves stereoselective formation of the thiazolidine ring. Key steps include:

- Esterification : Reacting (R)-5,5-dimethylthiazolidine-4-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) to yield the methyl ester .

- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to maintain stereochemical integrity at the 4-position .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .

Q. How should researchers characterize the compound’s purity and structure?

Answer:

- Chromatography : HPLC or GC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to confirm enantiomeric excess .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.7 ppm for OCH₃) and thiazolidine ring protons (δ 1.4–1.6 ppm for geminal dimethyl groups) .

- IR : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and thiazolidine C-S bond (~680 cm⁻¹) .

- Mass spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺ at m/z 230.1) and fragmentation patterns .

Q. What storage conditions ensure stability of this compound?

Answer:

Q. What bioactivity has been observed in enzyme inhibition studies?

Answer: The compound acts as a competitive inhibitor of cysteine proteases (e.g., cathepsin B) due to its thiazolidine ring, which mimics the tetrahedral intermediate in enzymatic cleavage. IC₅₀ values range from 2–10 µM in kinetic assays .

Advanced Research Questions

Q. How does stereochemistry at the 4-position affect enzymatic interactions?

Answer: The (R) -configuration at C4 creates a spatial arrangement that aligns the methyl ester with the protease’s oxyanion hole, enhancing binding affinity. Comparative studies show (S) -enantiomers exhibit 5–10× lower inhibition potency due to steric clashes .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Answer:

- Cross-lagged panel design : Measure bioactivity at multiple time points (e.g., T1, T2, T3) to distinguish short-term vs. long-term effects .

- Control variables : Account for assay conditions (pH, temperature) and enzyme source (recombinant vs. native) that may alter IC₅₀ values .

- Meta-analysis : Pool data from independent studies using random-effects models to identify confounding factors .

Q. What analytical methods differentiate enantiomers in chiral analysis?

Answer:

Q. How to validate synthetic reproducibility across laboratories?

Answer:

- Standardized protocols : Publish detailed procedures (e.g., reaction stoichiometry, catalyst loading, and workup steps) to minimize variability .

- Round-robin testing : Share batches between labs for comparative NMR and LC-MS profiling .

Q. What spectroscopic markers confirm thiazolidine ring formation?

Answer:

- ¹H NMR : A triplet at δ 4.2 ppm (J = 7.5 Hz) for the C4 proton adjacent to the ester group .

- ¹³C NMR : A signal at δ 70.5 ppm for the C4 carbon, confirming the thiazolidine ring’s rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.